molecular formula C22H26N2O3 B150161 Geissoschizine methyl ether CAS No. 60314-89-8

Geissoschizine methyl ether

货号: B150161
CAS 编号: 60314-89-8
分子量: 366.5 g/mol
InChI 键: VAMJZLUOKJRHOW-XEASWFAXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Geissoschizine methyl ether (GME) is a corynanthean-type indole alkaloid primarily isolated from Uncaria rhynchophylla (Gou Teng), a key botanical in Traditional Chinese Medicine (TCM) and Japanese Kampo formulations like Yokukansan. Structurally, GME features a methyl ether substitution at the C16 position, which distinguishes it from non-methylated analogs such as geissoschizine. Its molecular formula is C₂₂H₂₈N₂O₂, with a molecular weight of 352.47 g/mol.

GME exhibits multifunctional neuropharmacological properties, including:

  • Serotonin and Dopamine Receptor Modulation: Acts as a partial agonist at serotonin 1A (5-HT1A) and dopamine D2 receptors, contributing to its anxiolytic and antipsychotic effects.
  • Acetylcholinesterase (AChE) Inhibition: Demonstrates reversible, non-competitive inhibition of AChE (IC₅₀ = 3.7 ± 0.3 µg/mL), though less potent than physostigmine (IC₅₀ = 0.013 µg/mL).
  • Neuroprotection: Enhances neuronal survival under oxidative stress via the "neuronal Warburg effect" and mitigates glutamate-induced excitotoxicity.
  • Blood-Brain Barrier (BBB) Permeability: Achieves significant brain distribution in rats, with a brain-to-plasma ratio of 0.4–0.6, enabling central nervous system (CNS) activity.

Metabolically, GME is processed by hepatic cytochrome P450 isoforms (CYP2D6, CYP3A4) and shows gender-dependent pharmacokinetics in rats, with higher plasma exposure in males.

准备方法

Natural Extraction and Isolation from Uncaria Species

Ethanol Extraction and Acid-Base Partitioning

The most widely documented method for obtaining geissoschizine methyl ether involves ethanolic extraction of dried Uncaria rhynchophylla plant material. In a representative protocol, 30 g of finely ground plant matter undergoes triple extraction with 1 L of ethanol, yielding approximately 30 g of crude ethanolic extract after solvent evaporation . The extract is then resuspended in 300 mL of 0.01 M hydrochloric acid (HCl) and washed with ethyl acetate (EtOAc) to remove non-polar contaminants. Subsequent basification of the aqueous phase to pH 8.5 with sodium hydroxide (NaOH) facilitates the extraction of alkaloids into chloroform (CHCl3), leveraging the compound’s tertiary amine functionality .

Flash Chromatography and Semi-Preparative HPLC

The chloroform-soluble alkaloid fraction is subjected to silica gel flash chromatography using a gradient of dichloromethane (DCM) and methanol (2% to 95% MeOH over 16 column volumes). Fractions containing this compound are identified via analytical HPLC (Hypersil Gold C18 column, 25–98% acetonitrile in 21 min) and pooled for further purification . Final isolation employs semi-preparative HPLC (Kinetex EVO C18 column, 40–98% acetonitrile over 24 min), eluting the target compound at 10.4 min with a yield of 7 mg from 30 g of starting material .

Table 1: Natural Isolation Parameters for this compound

ParameterSpecification
Plant MaterialUncaria rhynchophylla (30 g dry weight)
Extraction SolventEthanol (3 × 1 L)
Acid-Base Partitioning0.01 M HCl → pH 8.5 with NaOH
Flash ChromatographySilica gel, 2–95% MeOH/DCM gradient
HPLC Conditions40–98% acetonitrile/0.05% NH4OH, 24 min
Yield7 mg (0.023% w/w)

Biomimetic Synthesis from Tryptophan Precursors

Vinylogous Mannich Reaction and Cyclization

While direct synthetic routes to this compound remain underexplored, biomimetic approaches to its parent alkaloid, geissoschizine, provide foundational insights. A seminal synthesis starts with D-tryptophan, employing a vinylogous Mannich reaction to construct the tetracyclic corynantheane core (Figure 1) . The stereoselective intramolecular Michael addition establishes the C3 and C15 configurations critical for subsequent functionalization.

Analytical Validation and Structural Confirmation

Spectroscopic Characterization

Post-isolation, this compound is validated via 1H^1H-NMR spectroscopy, with key resonances corresponding to the ethylidene moiety (δ\delta 5.15–5.35 ppm), methoxy group (δ\delta 3.75 ppm), and indole NH (δ\delta 8.20 ppm) . High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 366.5 [M+H]+^+ .

Purity Assessment

Analytical HPLC (Hypersil Gold C18, 25–98% acetonitrile) demonstrates ≥95% purity, with UV detection at 280 nm highlighting the indole chromophore .

Challenges and Optimization Opportunities

Yield Limitations in Natural Extraction

The low natural abundance (0.023% w/w) necessitates large-scale processing for milligram quantities, posing sustainability concerns. Optimization of extraction solvents (e.g., methanol-water mixtures) and adoption of pressurized liquid extraction (PLE) could enhance efficiency .

Stereochemical Control in Synthesis

The E-configuration of the ethylidene group and C3/C15 stereochemistry remain synthetic hurdles. Advances in asymmetric catalysis, particularly organocatalytic Mannich reactions, may address these challenges .

化学反应分析

反应类型: 矶松碱甲醚经历各种化学反应,包括氧化、还原和取代 .

常用试剂和条件:

    氧化: 可以使用高锰酸钾或过氧化氢等常见的氧化剂。

    还原: 通常使用氢化铝锂或硼氢化钠等还原剂。

    取代: 亲核取代反应可以与烷基卤化物等试剂发生。

主要产物: 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化会导致形成矶松碱甲醚 N-氧化物 .

科学研究应用

Neuroprotective Effects

GM has been studied for its neuroprotective properties against oxidative stress, which is a key factor in neurodegenerative diseases. Research indicates that GM protects neurons from glutamate-induced oxidative cytotoxicity by regulating mitochondrial function and suppressing reactive oxygen species (ROS) generation. This mechanism suggests its potential utility in conditions such as Alzheimer's disease and other forms of dementia.

  • Case Study : A study using mouse hippocampal neuronal cell lines demonstrated that GM effectively reduced oxidative stress markers and improved cell viability under glutamate exposure conditions .

Antidepressant Properties

As an active component of the traditional Japanese herbal medicine Yokukansan, GM has been linked to improvements in behavioral and psychological symptoms of dementia (BPSD). Its interaction with serotonin receptors is particularly noteworthy, as it exhibits mixed agonist/antagonist activities on various serotonin receptor subtypes.

  • Pharmacological Insights : GM shows significant binding affinity to 5-HT1A and 5-HT2A receptors, indicating its role in modulating serotonergic activity, which is crucial for mood regulation .

Antiepileptic Activity

Recent studies have identified GM as a promising candidate for epilepsy treatment due to its ability to inhibit multiple neuronal channels involved in seizure activity. In vivo experiments demonstrated that GM effectively reduced seizure frequency in various animal models.

  • Case Study : In a maximal electroshock-induced seizure model, GM administration resulted in a significant reduction of generalized tonic-clonic seizures at doses ranging from 50 to 100 mg/kg .

Antimicrobial Properties

Emerging research has also explored the antimicrobial potential of GM. Studies have indicated that extracts containing GM exhibit antibacterial activity against drug-resistant strains of bacteria, suggesting its potential role as an antimicrobial agent.

  • Research Findings : The antibacterial efficacy of extracts from Illicium verum, which contains GM, was shown to be effective against clinical isolates such as Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa .

Pharmacokinetics and Brain Distribution

Understanding the pharmacokinetics of GM is essential for elucidating its therapeutic potential. Studies have shown that GM can cross the blood-brain barrier, allowing it to exert effects directly within the central nervous system.

  • Research Insights : A study utilizing mass spectrometry techniques demonstrated the brain distribution of GM following intravenous administration in rats, confirming its presence in key brain regions associated with cognitive function .

Summary Table: Applications of this compound

Application AreaMechanism of ActionKey Findings/Case Studies
NeuroprotectionRegulates mitochondrial function; suppresses ROSProtects against glutamate-induced toxicity in neuronal cells
AntidepressantModulates serotonin receptorsBinds to 5-HT1A and 5-HT2A receptors; improves BPSD symptoms
AntiepilepticInhibits neuronal channels involved in seizuresReduces seizure frequency in animal models
AntimicrobialExhibits antibacterial activityEffective against MRSA and Pseudomonas aeruginosa
PharmacokineticsCrosses the blood-brain barrierDemonstrated brain distribution using mass spectrometry

相似化合物的比较

Comparison with Structurally and Functionally Similar Compounds

GME shares structural and functional similarities with other indole alkaloids from Uncaria species and related botanicals. Key comparisons are summarized below:

Table 1: Comparative Analysis of GME and Analogous Alkaloids

Compound Source Key Structural Features Receptor Affinity AChE Inhibition (IC₅₀) Metabolic Pathways Therapeutic Indications
Geissoschizine methyl ether Uncaria rhynchophylla C16 methyl ether substitution 5-HT1A agonist, D2 partial agonist 3.7 µg/mL CYP2D6, CYP3A4 Anxiety, dementia, neurodegeneration
Hirsuteine Uncaria rhynchophylla Oxindole core, tetracyclic framework Weak 5-HT2A binding Not reported CYP3A4-mediated oxidation Sedation, hypertension
Hirsutine Uncaria rhynchophylla Oxindole core, β-carboline moiety NMDA receptor antagonism (indirect) Not reported Glucuronidation Neuroprotection, anti-inflammatory
Rhynchophylline Uncaria rhynchophylla Indole oxindole, pentacyclic structure Calcium channel blockade Not reported CYP3A4 oxidation Antihypertensive, neuroprotection
Isocorynoxeine Uncaria hook Oxindole, C16 hydroxyl group 5-HT2C antagonism Not reported CYP2C19 Anticonvulsant, anxiolytic
Tetrahydroalstonine Alstonia species β-carboline, non-methylated D2 receptor antagonism Not reported CYP2D6 Antipsychotic, antiemetic

Key Comparative Insights

Structural Modifications and Bioactivity: The methyl ether group in GME prevents intramolecular cyclization (unlike geissoschizine), leading to distinct oxidation products and receptor selectivity. Non-methylated analogs like tetrahydroalstonine exhibit stronger D2 antagonism, whereas GME’s partial D2 agonism reduces extrapyramidal side effects in psychiatric applications. Oxindole vs. β-carboline frameworks: Hirsuteine and rhynchophylline (oxindole-based) show calcium channel modulation, while β-carboline alkaloids (e.g., tetrahydroalstonine) target monoamine transporters.

Enzyme Inhibition and Metabolism :

  • GME’s AChE inhibition is weaker than physostigmine but stronger than other Uncaria alkaloids, supporting its use in cognitive disorders.
  • Gender-specific metabolism (higher male exposure) contrasts with hirsutine’s glucuronidation, which lacks gender disparities.

Therapeutic Applications :

  • GME and hirsutine are both neuroprotective, but GME’s BBB permeability and serotonin modulation make it superior for anxiety and dementia.
  • Rhynchophylline’s calcium channel blockade is more relevant for hypertension, whereas GME targets CNS disorders.

生物活性

Geissoschizine methyl ether (GM) is an alkaloid primarily derived from the Uncaria species, particularly Uncaria rhynchophylla and Uncaria sinensis. It has garnered attention for its diverse pharmacological effects, particularly in the context of neurological and psychological health. This article provides a comprehensive overview of the biological activities associated with GM, including its mechanisms of action, pharmacokinetics, and therapeutic potential.

Serotonergic and Dopaminergic Activity

GM exhibits significant interactions with serotonin receptors, specifically acting as a mixed agonist/antagonist. In vitro studies demonstrate that GM inhibits serotonin receptor binding with varying affinities:

  • 5-HT1A receptor : Agonist activity
  • 5-HT2A/2C receptors : Antagonist activity

In vivo experiments have shown that GM can reduce head twitch responses induced by 5-hydroxy-L-tryptophan (5-HTP), indicating its potential role in modulating serotonergic pathways. Additionally, GM has been observed to decrease rectal temperature in mice, suggesting hypothermic effects linked to its serotonergic activity .

Neuroprotective Effects

Research indicates that GM plays a role in neuroprotection, particularly in the context of behavioral and psychological symptoms of dementia (BPSD). It is a key component of the traditional Japanese Kampo medicine yokukansan, which is used to ameliorate symptoms such as aggressiveness and irritability. Studies have shown that GM can improve cognitive functions and reduce anxiety-like behaviors in animal models .

Blood-Brain Barrier Permeability

One crucial aspect of GM's efficacy is its ability to cross the blood-brain barrier (BBB). In studies involving oral administration of yokukansan, GM was detected in both plasma and brain tissues, confirming its BBB permeability. This property is essential for its neuroactive effects .

Metabolic Profiling

Metabolic studies have identified several metabolites of GM, primarily hydroxylated forms (HM-1/2), which are generated through cytochrome P450-mediated processes in liver microsomes. The metabolic pathways suggest that GM undergoes significant biotransformation, impacting its pharmacological profile .

Clinical Applications

  • Yokukansan and BPSD : Clinical studies have demonstrated that patients treated with yokukansan exhibit marked improvements in BPSD symptoms. The efficacy is attributed largely to GM's pharmacological actions on serotonin and dopamine systems .
  • Animal Models : In rodent models, GM administration has resulted in reduced anxiety-like behaviors and improved cognitive functions, supporting its potential use as a therapeutic agent for neurodegenerative conditions .

Summary of Biological Activities

Activity TypeMechanism of ActionEvidence Source
Serotonin ModulationAgonist at 5-HT1A; antagonist at 5-HT2A/2C ,
NeuroprotectionReduces symptoms of dementia ,
BBB PermeabilityConfirmed through pharmacokinetic studies ,
MetabolismHydroxylation via cytochrome P450

常见问题

Basic Research Questions

Q. How is the brain distribution of GME studied in vivo, and what methodologies are employed?

Answer: GME's brain distribution is typically analyzed using mass spectrometry imaging (MSI) in rodent models. For example, intravenous administration in rats followed by MSI revealed diffuse GME signals in the cerebral cortex, hippocampus, and amygdala within 15 minutes, while metabolites (e.g., hydroxylated HM-1/2) remained confined to brain ventricles . Plasma and brain pharmacokinetics are quantified via liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track absorption and metabolism .

Q. What experimental models are used to evaluate GME's neuroprotective effects?

Answer: The HT22 murine hippocampal neuronal cell line is a primary model for studying oxidative stress-induced neurotoxicity. GME's neuroprotection is assessed by pre-treating cells with H₂O₂ and measuring viability via MTT assays , intracellular ROS levels with DCFH-DA staining , and morphological changes using phase-contrast microscopy. Molecular docking simulations (e.g., AutoDock 4.2.6) further validate GME's interaction with ERK2 .

Q. How is GME's pharmacokinetics characterized in preclinical studies?

Answer: Pharmacokinetic parameters (e.g., Cₘₐₓ, Tₘₐₓ, half-life) are determined using UPLC-MRM-MS for simultaneous quantification of GME and its metabolites in plasma and brain tissues. Studies in rats show rapid absorption (Tₘₐₓ: 0.25–4 h) and metabolism into hydroxylated derivatives .

Advanced Research Questions

Q. How do researchers resolve discrepancies in GME metabolite distribution between plasma and brain parenchyma?

Answer: While GME readily crosses the blood-brain barrier (BBB), its metabolites (e.g., HM-1/2) are excluded from brain parenchyma due to efflux transporters or enzymatic degradation. MSI and autoradiography in rats show HM-1/2 localized in ventricles, suggesting CSF-mediated clearance. Comparative analyses of BBB permeability assays (e.g., in vitro co-culture models) and metabolic stability studies are critical .

Q. What methodologies confirm GME's multi-target inhibition of neuronal ion channels?

Answer: Whole-cell patch-clamp electrophysiology in hippocampal neurons reveals GME's inhibition of voltage-gated Na⁺, Ca²⁺, and delayed rectifier K⁺ channels (IC₅₀: 1.3–13.3 μM). Ligand-gated channels (e.g., nACh receptors) are assessed via current-clamp recordings. Dose-response curves are fitted to Hill equations to determine potency .

Q. How are computational approaches integrated to study GME's mechanism of action?

Answer: Molecular docking (e.g., AutoDock) and molecular dynamics simulations predict GME's binding to ERK2, involving hydrophobic interactions (Ile29, Met106) and hydrogen bonds (Asp109, Glu31). These findings align with Western blot data showing reduced phospho-ERK levels in H₂O₂-treated HT22 cells .

Q. What strategies address contradictory data on GME's receptor binding vs. functional activity?

Answer: Discrepancies between in vitro binding assays (e.g., 5-HT₁ₐ receptor agonism) and in vivo efficacy are resolved using knockout models or receptor antagonists . For instance, selective 5-HT₁ₐ blockers (e.g., WAY-100635) validate GME's behavioral effects in rodent models of aggression .

Q. Methodological Considerations

Q. How to design experiments evaluating GME's BBB permeability?

Answer: Use in vitro BBB models (e.g., co-cultures of endothelial cells and astrocytes) to measure transcellular transport. In vivo, combine intravenous administration with cerebral microdialysis or MSI to quantify brain-to-plasma ratios .

Q. What analytical techniques quantify GME and metabolites in complex matrices?

Answer: UPLC-Qtrap-MS/MS enables simultaneous detection of 20+ alkaloids in biological samples. MRM transitions optimize sensitivity for low-abundance metabolites (e.g., HM-1/2) in plasma and brain homogenates .

Q. How to validate GME's antioxidant activity beyond ROS assays?

Answer: Supplement DCFH-DA staining with TMRE staining for mitochondrial membrane potential and GSH/GSSG ratio measurements to assess redox balance. In vivo, use transgenic models (e.g., Nrf2⁻/⁻ mice) to confirm pathway involvement .

Q. Data Interpretation and Challenges

Q. How to differentiate GME's direct vs. indirect effects on neurotransmission?

Answer: Employ synaptosome preparations and microelectrode arrays to isolate presynaptic vs. postsynaptic actions. Pharmacological tools (e.g., receptor-specific agonists/antagonists) further dissect mechanisms .

Q. What statistical approaches handle variability in pharmacokinetic studies?

Answer: Use non-compartmental analysis (NCA) for AUC and clearance calculations. Bootstrap resampling or mixed-effects models account for inter-subject variability in metabolite formation .

属性

IUPAC Name

methyl (Z)-2-[(2S,3E,12bS)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h4-8,13,17,20,23H,9-12H2,1-3H3/b14-4-,18-13-/t17-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMJZLUOKJRHOW-XEASWFAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=CC=CC=C34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/CN2CCC3=C([C@@H]2C[C@@H]1/C(=C/OC)/C(=O)OC)NC4=CC=CC=C34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101045604
Record name Geissoschizine methyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101045604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60314-89-8
Record name Geissoschizine methyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60314-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Geissoschizine methyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060314898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Geissoschizine methyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101045604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GEISSOSCHIZINE METHYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TNN2THT2NX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Geissoschizine methyl ether
Geissoschizine methyl ether
Geissoschizine methyl ether
Geissoschizine methyl ether
Geissoschizine methyl ether
Geissoschizine methyl ether

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。